molecular formula C10H22O3Si B13393960 Propanoic acid, 2-t-butyldimethylsilyloxy-, methyl ester

Propanoic acid, 2-t-butyldimethylsilyloxy-, methyl ester

Cat. No.: B13393960
M. Wt: 218.36 g/mol
InChI Key: PNJFLQWCBDRGFD-UHFFFAOYSA-N
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Description

Propanoic acid, 2-t-butyldimethylsilyloxy-, methyl ester (CAS: 448944-56-7), also known as methyl 3-((tert-butyldimethylsilyl)oxy)propanoate, is a synthetic ester derivative of propanoic acid. Its structure features a tert-butyldimethylsilyl (TBDMS) ether group at the 2-position of the propanoic acid backbone and a methyl ester at the carbonyl terminus (Figure 1). The TBDMS group is a bulky, hydrophobic protecting group widely used in organic synthesis to stabilize hydroxyl intermediates during multi-step reactions . This compound is primarily employed as a synthetic intermediate, leveraging the TBDMS group’s resistance to hydrolysis under mild conditions, which allows selective deprotection in complex syntheses.

Table 1: Key Properties of this compound

Property Description
Molecular Formula C₁₀H₂₂O₃Si
Molecular Weight 218.37 g/mol
Functional Groups Methyl ester, tert-butyldimethylsilyl ether
Applications Intermediate in pharmaceutical and agrochemical synthesis
Stability Hydrolysis-resistant under neutral conditions; cleaved by acids or fluorides

Properties

IUPAC Name

methyl 2-[tert-butyl(dimethyl)silyl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3Si/c1-8(9(11)12-5)13-14(6,7)10(2,3)4/h8H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJFLQWCBDRGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate typically involves the protection of ®-methyl lactate with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain a high yield of the desired compound.

Industrial Production Methods

While specific industrial production methods for ®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the TBS group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove the TBS group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of ®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate primarily involves its role as a protecting group. The TBS group protects hydroxyl groups from unwanted reactions during synthetic processes. It can be selectively removed under mild conditions, allowing for the subsequent functionalization of the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Propanoic acid esters exhibit diverse structural and functional modifications, leading to distinct chemical behaviors and applications. Below is a comparative analysis of structurally related esters:

Structural and Functional Group Comparisons

Table 2: Structural Comparison of Propanoic Acid Esters

Compound Name (IUPAC) Key Functional Groups Applications Key Properties/Findings References
Propanoic acid, 2-t-butyldimethylsilyloxy-, methyl ester Methyl ester, TBDMS ether Synthetic intermediate High stability; used in protecting groups
Propanoic acid, 2-methyl-, methyl ester (methyl isobutyrate) Methyl ester, branched alkyl chain Flavoring agent (fruits, carob) Detected in carob (40.54 µg/g) and pineapple pulp
3-(Methylthio)propanoic acid methyl ester Methyl ester, methylthio group Aroma compound in pineapple Concentration: 622.49 µg/g in Tainong No. 4 pineapple
Propanoic acid, 2-hydroxy-, ethyl ester (ethyl lactate) Ethyl ester, hydroxyl group Antioxidant, food additive Antioxidant activity via radical scavenging
Propanoic acid, 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-, methyl ester (Haloxyfop-P-methyl) Methyl ester, halogenated aryl ether Herbicide (agrochemical) Targets grassy weeds; chiral specificity

Application-Specific Analysis

  • Synthetic Utility : The TBDMS-protected ester (target compound) is pivotal in multi-step organic syntheses due to its hydrolytic stability. In contrast, simpler esters like methyl isobutyrate lack protective groups and are volatile, making them unsuitable for prolonged reaction sequences .
  • Natural vs. Synthetic Roles: Esters such as 3-(methylthio)propanoic acid methyl ester and methyl isobutyrate are naturally abundant in fruits (e.g., pineapple, carob) and contribute to aroma profiles . In contrast, the TBDMS-protected ester and Haloxyfop-P-methyl are exclusively synthetic, designed for chemical synthesis or agrochemical activity .
  • Reactivity and Stability : The TBDMS group enhances steric hindrance, reducing unintended side reactions. Ethyl lactate’s hydroxyl group, however, increases polarity and antioxidant capacity but limits stability in acidic environments .

Quantitative and Functional Insights

  • Concentration in Natural Sources: Methyl isobutyrate dominates in carob volatiles (40.54 µg/g), while 3-(methylthio)propanoic acid methyl ester reaches 622.49 µg/g in Tainong No. 4 pineapple, highlighting their role in flavor chemistry .
  • Synthetic Yields: Methyl esters like Propanoic acid, 2-methyl-, methyl ester are formed via transesterification under supercritical alcohol conditions, with yields influenced by solvent choice (methanol > ethanol > isopropanol) .

Research Findings and Implications

  • Protection-Deprotection Strategies : The TBDMS group’s stability under neutral conditions enables selective deprotection in syntheses, a feature absent in hydroxyl-containing esters like ethyl lactate .
  • Agricultural Relevance : Haloxyfop-P-methyl demonstrates the strategic incorporation of halogen and trifluoromethyl groups for herbicidal activity, contrasting with flavor esters’ natural biosynthetic pathways .
  • Antioxidant Mechanisms: Ethyl lactate’s antioxidant efficacy is linked to its hydroxyl group, which donates hydrogen atoms to neutralize free radicals—a property absent in non-hydroxylated esters .

Biological Activity

Propanoic acid, 2-t-butyldimethylsilyloxy-, methyl ester (commonly referred to as methyl 2-t-butyldimethylsilyloxypropanoate) is an organic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₈O₂Si
  • Molecular Weight : 174.31 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of methyl 2-t-butyldimethylsilyloxypropanoate is primarily linked to its role as a potential therapeutic agent. Research indicates it may exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of propanoic acid can demonstrate significant antimicrobial activity against various pathogens. For instance, similar compounds have been effective against multidrug-resistant strains of Mycobacterium tuberculosis by targeting specific cellular processes such as ATPase activity in essential proteases like ClpC1 .

Anti-inflammatory Effects

Methyl esters of fatty acids, including propanoic acid derivatives, have been associated with reduced inflammation. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, contributing to their therapeutic potential in inflammatory diseases.

Anticancer Properties

Research has indicated that certain propanoic acid derivatives can inhibit cancer cell proliferation. For example, studies on related compounds have shown cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF7) and others . The mechanism often involves the induction of apoptosis and cell cycle arrest.

The mechanisms underlying the biological activity of methyl 2-t-butyldimethylsilyloxypropanoate are diverse:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in cellular metabolism and signaling pathways.
  • Membrane Disruption : Some derivatives exhibit membrane-active properties, leading to increased permeability and subsequent cell lysis in microbial targets .
  • Modulation of Gene Expression : Certain propanoic acid derivatives can alter the expression of genes involved in inflammation and apoptosis.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant antimicrobial activity against Mycobacterium tuberculosis with MIC values in the nanomolar range .
Study BShowed that methyl esters derived from propanoic acid inhibited the growth of breast cancer cells by inducing apoptosis .
Study CInvestigated the anti-inflammatory effects of propanoic acid derivatives, revealing a reduction in pro-inflammatory cytokines in vitro .

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